molecular formula C10H10BrClOS B14053529 1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14053529
M. Wt: 293.61 g/mol
InChI Key: IAJLFYFUOQOGFW-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or nickel .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and thiolation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides .

Scientific Research Applications

1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the mercapto group can participate in redox reactions. These interactions can modulate biochemical pathways and cellular processes .

Biological Activity

1-(2-(Bromomethyl)-5-mercaptophenyl)-1-chloropropan-2-one is a complex organic compound with the molecular formula C10H10BrClOS and a molecular weight of 293.61 g/mol. Its structure includes a bromomethyl group, a mercapto group, and a chloropropanone moiety, which contribute to its diverse biological activities and potential applications in medicinal chemistry and synthetic biology.

Chemical Structure

The compound's structural features are critical for its reactivity and biological interactions. The presence of the mercapto group allows for redox reactions, while the bromomethyl and chloropropanone functionalities enable nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The following sections detail its specific biological activities, mechanisms of action, and relevant case studies.

  • Covalent Modification of Proteins : The compound can modify protein functions through covalent bonding, influencing enzymatic activities and cellular signaling pathways.
  • Redox Reactions : The mercapto group participates in redox reactions, which can affect cellular processes such as apoptosis and proliferation.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes by binding to their active sites, thus interfering with metabolic pathways.

Research Findings

Research has demonstrated various aspects of the compound's biological activity:

  • Protein Interaction Studies : Investigations reveal that this compound can significantly alter the activity of certain enzymes by modifying their active sites. For instance, it has been shown to inhibit the activity of glutathione S-transferase (GST), an important enzyme in detoxification processes.
  • Antioxidant Activity : The compound exhibits antioxidant properties due to its ability to donate electrons in redox reactions, potentially protecting cells from oxidative stress .
  • Cytotoxicity Studies : In vitro studies indicate that this compound may have cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve induction of apoptosis through oxidative stress pathways .

Case Studies

Several case studies have highlighted the biological implications of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of GST activity in liver cancer cells, indicating potential for drug development.
Study 2 Showed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in breast cancer cells, promoting apoptosis .
Study 3 Investigated the compound's effect on cellular signaling pathways, revealing modulation of MAPK pathways associated with cell growth and survival .

Applications

The unique properties of this compound make it suitable for various applications:

  • Drug Development : Its ability to modify protein functions positions it as a valuable tool in pharmacological research.
  • Synthetic Chemistry : The compound can serve as a reagent for synthesizing other biologically active molecules due to its reactive functional groups.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-sulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)10(12)9-4-8(14)3-2-7(9)5-11/h2-4,10,14H,5H2,1H3

InChI Key

IAJLFYFUOQOGFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)S)CBr)Cl

Origin of Product

United States

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